2-(Acetylthio)ethanesulfonic acid

説明

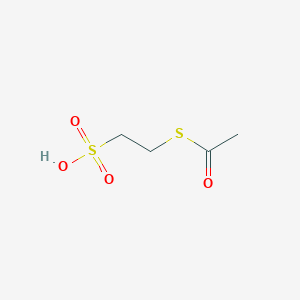

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-acetylsulfanylethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4S2/c1-4(5)9-2-3-10(6,7)8/h2-3H2,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODOIOCJZCCYHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40469910 | |

| Record name | 2-(acetylthio)ethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69536-71-6 | |

| Record name | 2-(Acetylsulfanyl)ethanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069536716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(acetylthio)ethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(ACETYLSULFANYL)ETHANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ8CW74Z78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemoenzymatic Approaches for 2 Acetylthio Ethanesulfonic Acid

Investigation of Thiol-Ene Reaction Pathways for Sulfonic Acid Synthesis

The thiol-ene reaction, a type of hydrothiolation of an alkene, presents a powerful and atom-economical method for the formation of carbon-sulfur bonds. wikipedia.orgmdpi.com This reaction typically proceeds via a radical addition mechanism, often initiated by light or a radical initiator, resulting in the anti-Markovnikov addition of a thiol to an alkene. wikipedia.org In the context of synthesizing precursors to 2-(acetylthio)ethanesulfonic acid, a key step would involve the reaction of a suitable vinylsulfonic acid derivative with a thiol.

The versatility of the thiol-ene reaction allows for its application in various stages of a synthetic sequence, including monomer synthesis and post-polymerization modification. mdpi.com For instance, a vinylsulfonic acid or a protected version thereof could react with a thiol to introduce the sulfur-containing moiety, which can then be further functionalized. The reaction's high yield, stereoselectivity, and tolerance of various functional groups make it an attractive "click chemistry" approach for building complex molecules. wikipedia.orgsmu.edu

Acylation Strategies for Ethanesulfonic Acid Derivatives

Acylation is a fundamental transformation in organic synthesis and is central to the formation of the acetylthio group in this compound. This involves the introduction of an acyl group (in this case, an acetyl group) onto a precursor molecule. A common strategy for synthesizing N-acyl derivatives of aminoethanesulfonic acids involves reacting the amino group with a fatty acid, followed by neutralization. ontosight.ai While this specific example relates to N-acylation, similar principles apply to S-acylation.

A plausible synthetic route to this compound could involve the acylation of 2-mercaptoethanesulfonic acid (coenzyme M). This would entail reacting 2-mercaptoethanesulfonic acid with an acetylating agent such as acetyl chloride or acetic anhydride. The high nucleophilicity of the thiol group facilitates this reaction. wikipedia.org Alternatively, a precursor like 3-acetylthio-2-methylpropanoic acid can be activated, for instance, by converting it to the corresponding acid chloride, which then reacts with an appropriate ethanesulfonic acid derivative. prepchem.com The choice of acylation agent and reaction conditions is crucial to ensure high yield and prevent side reactions. The use of reagents like alumina (B75360) in methanesulfonic acid has also been shown to be effective for the acylation of certain aromatic compounds. rsc.org

Novel Protecting Group Chemistry in Sulfur-Containing Compound Synthesis

The reactivity of thiol groups often necessitates the use of protecting groups during multi-step syntheses to prevent unwanted side reactions. thieme-connect.comorganic-chemistry.org A protecting group masks the thiol functionality, allowing other chemical transformations to occur selectively elsewhere in the molecule. organic-chemistry.org After the desired reactions are complete, the protecting group is removed to reveal the free thiol. rsc.org

Several strategies for protecting sulfur-containing compounds are available. For instance, the 2-(trimethylsilyl)ethyl group and its polar analogue, 2-(3-cyanopropyldimethylsilyl)ethyl, have been proposed as effective protecting groups for thiols, facilitating purification through chromatography. thieme-connect.com Sulfonyl groups are also commonly used to protect nitrogen atoms in heterocyclic compounds like pyrroles, reducing their reactivity and enabling regioselective reactions. researchgate.net

In the synthesis of complex molecules containing a thiol, such as the 4-mercapto-β-lactam core of some antibiotics, the choice of sulfur-protecting group is critical to ensure it can be removed without disrupting the sensitive molecular structure. rsc.org Common protecting groups include S-p-nitrobenzyl and S-trityl, which can be cleaved under specific conditions. rsc.org The development of orthogonal protecting group strategies, where different protecting groups can be removed selectively under different conditions, is a key area of research in complex organic synthesis. organic-chemistry.org

Stereoselective and Regioselective Synthetic Routes

Achieving specific stereochemistry and regiochemistry is a critical aspect of modern organic synthesis, particularly for biologically active molecules. Stereoselective synthesis aims to produce a single stereoisomer out of many possibilities, while regioselective synthesis controls where on a molecule a chemical reaction occurs.

In the context of this compound, if chiral centers were present in the molecule or its precursors, stereoselective methods would be essential. For example, enzymatic resolutions are powerful techniques for separating enantiomers. This involves using an enzyme that selectively reacts with one enantiomer of a racemic mixture, allowing for the isolation of the other, unreacted enantiomer in high purity. lookchem.com This method has been successfully used to synthesize optically pure (S)-2-acetylthio-3-benzenepropanoic acid, a key intermediate for vasopeptidase inhibitors. lookchem.com

Regioselectivity is also crucial. For instance, in the thiol-ene reaction, the anti-Markovnikov addition is a regioselective outcome. wikipedia.org Similarly, in the acylation of a molecule with multiple reactive sites, reaction conditions and reagents must be chosen carefully to ensure the acetyl group is introduced at the desired sulfur atom.

Exploration of Bio-Catalytic and Enzymatic Synthesis Approaches

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and environmental friendliness. novonesis.comnih.govucm.es Enzymes can perform highly specific transformations, often with excellent regio- and stereoselectivity, which can be difficult to achieve with conventional chemistry. nih.govucm.es

For the synthesis of this compound and related compounds, several enzymatic approaches can be envisioned. Lipases are a class of enzymes that can be used for selective acylation reactions. nih.gov For example, a lipase (B570770) could be used to selectively acetylate 2-mercaptoethanesulfonic acid. As mentioned previously, enzymatic resolution using hydrolytic enzymes is a well-established method for producing enantiomerically pure compounds. lookchem.com This technique has been applied to the synthesis of optically active 2-acetylthio-3-benzenepropanoic acid, demonstrating the power of biocatalysis in producing chiral building blocks. lookchem.com

Furthermore, enzymes like monooxygenases can catalyze the hydroxylation of unactivated hydrocarbons, a challenging transformation in organic chemistry. nih.gov While not directly applicable to the final structure of this compound, this highlights the potential of enzymes to introduce functionality into simple starting materials.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry is a set of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netatiner.gr These principles are increasingly important in both academic and industrial settings.

Several green chemistry principles can be applied to the synthesis of this compound:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The thiol-ene reaction is a prime example of an atom-economical reaction as all atoms of the reactants are incorporated into the product. mdpi.com

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. acs.org Both chemical catalysts and biocatalysts (enzymes) can be employed to improve the efficiency and reduce the waste of a synthesis. novonesis.com

Safer Solvents and Reaction Conditions: The use of hazardous solvents and harsh reaction conditions should be minimized. researchgate.net Enzymatic reactions, for example, are often carried out in water under mild temperatures and pressures. novonesis.com

Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. novonesis.com By designing efficient and selective syntheses, the generation of by-products and waste can be minimized.

Process Optimization and Scale-Up Considerations

The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires careful optimization of reaction conditions and consideration of safety and efficiency. Process optimization aims to maximize yield, minimize reaction time, and reduce the use of expensive or hazardous reagents. researchgate.net

Design of Experiments (DOE) is a statistical tool that can be used to systematically investigate the effects of various reaction parameters (e.g., temperature, concentration, catalyst loading) on the outcome of a reaction. mdpi.com This allows for the identification of optimal conditions for a given synthesis.

For scale-up, factors such as heat transfer, mixing, and the safe handling of reagents and solvents become critical. mdpi.com Continuous flow chemistry, where reactants are continuously pumped through a reactor, offers several advantages over traditional batch processing for large-scale synthesis, including better process control, improved safety, and higher spacetime yields. researchgate.netmdpi.com The development of robust and scalable synthetic routes is essential for the economically viable production of chemical compounds.

Chemical Reactivity and Mechanistic Investigations of 2 Acetylthio Ethanesulfonic Acid

Hydrolytic Stability and Degradation Pathways of the Thioester Moiety

The thioester bond in 2-(acetylthio)ethanesulfonic acid is susceptible to hydrolysis, a reaction that cleaves the bond to yield acetic acid and 2-mercaptoethanesulfonic acid (mesna). The rate of this hydrolysis is highly dependent on the pH of the solution. harvard.edunih.gov

Thioesters, in general, exhibit significant stability towards hydrolysis at neutral pH, but the rate increases under both acidic and basic conditions. harvard.edunih.gov For instance, the half-life for the hydrolysis of S-methyl thioacetate (B1230152) at pH 7 and 23°C is 155 days, highlighting the relative stability of the thioester linkage in the absence of strong acids, bases, or enzymatic catalysts. nih.gov

Degradation Pathways:

The primary degradation pathway for the thioester moiety is hydrolysis. Under basic conditions, the hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the thioester. This is followed by the departure of the 2-mercaptoethanesulfonate anion.

Base-Catalyzed Hydrolysis: CH₃C(O)S-CH₂CH₂SO₃H + OH⁻ → CH₃COOH + ⁻S-CH₂CH₂SO₃H

Acid-Catalyzed Hydrolysis: In acidic media, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water.

In addition to simple hydrolysis, S-(2-acylthioethyl) compounds can undergo intramolecular acetyl migration, especially under basic conditions, where the acetyl group can transfer to a hydroxyl group if one is present elsewhere in the molecule. nih.gov For this compound, which lacks other hydroxyl groups, this pathway is not a primary concern.

The stability of the sulfonic acid group is generally high. Alkanesulfonic acids are strong acids and their conjugate bases, sulfonates, are stable under a wide range of conditions. wikipedia.orgdrugbank.com However, under extreme conditions, such as high temperatures in the presence of strong acids, desulfonation can occur. wikipedia.org Theoretical studies on perfluoroethanesulfonic acid have shown that under subcritical hydrothermal alkaline conditions, the sulfonate group can be replaced by a hydroxyl group. rsc.org

| Condition | Reactivity of Thioester Moiety | Reactivity of Sulfonic Acid Moiety | Primary Degradation Products |

| Neutral (pH ~7) | Slow hydrolysis | Very stable | Acetic acid, 2-Mercaptoethanesulfonic acid |

| Acidic (pH < 7) | Accelerated hydrolysis | Generally stable | Acetic acid, 2-Mercaptoethanesulfonic acid |

| Basic (pH > 7) | Rapid hydrolysis | Very stable | Acetate, 2-Mercaptoethanesulfonate |

| High Temperature | Hydrolysis | Potential for desulfonation | Acetic acid, 2-Mercaptoethanesulfonic acid, potentially ethene and sulfuric acid |

Nucleophilic and Electrophilic Reactivity Studies

The reactivity of this compound is characterized by the electrophilic nature of the thioester carbonyl carbon and the nucleophilic potential of the sulfur atom after hydrolysis.

Electrophilic Reactivity: The carbonyl carbon of the thioester group is a key electrophilic center. It is susceptible to attack by a wide range of nucleophiles. Computational studies comparing thioesters and oxoesters have shown that while they have similar reactivity towards hard nucleophiles like hydroxide, thioesters are significantly more reactive towards softer nucleophiles such as amines and carbanions. nih.govacs.org This enhanced reactivity is attributed to factors including the better leaving group ability of the thiolate anion compared to an alkoxide. acs.org

Common nucleophilic substitution reactions at the thioester group include:

Aminolysis: Reaction with amines to form amides and 2-mercaptoethanesulfonic acid.

Thiol-thioester exchange: Reaction with other thiols, which is a reversible process. harvard.edunih.gov

Nucleophilic Reactivity: The sulfonic acid group is a strong electron-withdrawing group, which deactivates the adjacent ethyl chain towards electrophilic attack. numberanalytics.com The sulfur atom in the sulfonic acid group is in its highest oxidation state and is not nucleophilic. However, upon hydrolysis of the thioester, the resulting 2-mercaptoethanesulfonic acid (mesna) contains a potent nucleophilic thiol group. patsnap.com This thiol can participate in various reactions, including Michael additions and reactions with electrophiles.

Oxidative and Reductive Transformations of the Organosulfur System

The sulfur atoms in this compound can undergo both oxidation and reduction.

Oxidation: The thioester sulfur is susceptible to oxidation. Mild oxidizing agents can convert thiols (formed upon hydrolysis) to disulfides. Stronger oxidizing agents, such as hydrogen peroxide or Oxone®, can oxidize thiols and thioesters to the corresponding sulfonic acid. rsc.orgresearchgate.netnih.gov The oxidation of a thiol to a sulfonic acid proceeds through the intermediate formation of a sulfenic acid (RSOH) and a sulfinic acid (RSO₂H). nih.gov The presence of the sulfonic acid group in this compound is expected to make the thioester sulfur more resistant to oxidation compared to simple alkyl thioesters due to its electron-withdrawing effect.

Reduction: The thioester group can be reduced to the corresponding primary alcohol and thiol. Common laboratory reducing agents for this transformation include diisobutylaluminium hydride (DIBAL-H). researchgate.net Catalytic hydrogenation of thioesters to alcohols and thiols has also been developed, offering a more environmentally friendly alternative to metal hydride reagents. nih.gov In biological systems, thioesters are reduced by enzymes such as thioester reductases. rsc.org

| Transformation | Reagent/Condition | Products |

| Oxidation | Mild oxidizing agents (e.g., I₂) on the corresponding thiol | Dimesna (B1670654) disulfide |

| Strong oxidizing agents (e.g., H₂O₂, Oxone®) | Acetic acid, Ethane-1,2-disulfonic acid | |

| Reduction | DIBAL-H | Ethanol, 2-Mercaptoethanesulfonic acid |

| Catalytic Hydrogenation (e.g., Ru-complex) | Ethanol, 2-Mercaptoethanesulfonic acid |

Kinetic Studies of Chemical Reactions Involving this compound

The hydrolysis of thioesters has been shown to follow pseudo-first-order kinetics under conditions where the concentration of the attacking nucleophile (e.g., hydroxide ion or water) is in large excess. harvard.edunih.gov The rate of hydrolysis is pH-dependent, with rate constants for acid-mediated (kₐ), base-mediated (kₑ), and pH-independent (kₙ) hydrolysis being determinable. nih.gov For S-methyl thioacetate, these values have been reported as kₐ = 1.5 x 10⁻⁵ M⁻¹s⁻¹, kₑ = 1.6 x 10⁻¹ M⁻¹s⁻¹, and kₙ = 3.6 x 10⁻⁸ s⁻¹. nih.gov

Thiol-thioester exchange reactions are also well-studied. The second-order rate constant for the reaction between S-methyl thioacetate and 2-sulfonatoethanethiolate at pH 7 is 1.7 M⁻¹s⁻¹. nih.gov These data suggest that under certain conditions, thiol-thioester exchange can compete effectively with hydrolysis. nih.gov

Investigation of Reaction Mechanisms via Spectroscopic and Computational Methods

The reaction mechanisms of thioesters have been investigated using various spectroscopic and computational techniques.

Spectroscopic Methods:

NMR Spectroscopy: ¹H and ¹³C NMR are crucial for monitoring the progress of reactions, identifying intermediates and final products. For instance, the disappearance of the acetyl protons of the thioester and the appearance of signals corresponding to the hydrolysis products can be tracked over time.

FTIR Spectroscopy: The characteristic carbonyl stretch of the thioester (around 1690-1715 cm⁻¹) can be monitored to follow its consumption during a reaction.

Mass Spectrometry: MS is used to identify the molecular weights of reactants, intermediates, and products, providing crucial information for elucidating reaction pathways.

Computational Methods: Computational studies, particularly using density functional theory (DFT), have been instrumental in understanding the reactivity of thioesters. nih.govacs.orgacs.org These studies have helped to:

Model transition states for nucleophilic acyl substitution reactions. nih.govacs.org

Explain the higher reactivity of thioesters compared to oxoesters towards certain nucleophiles by analyzing electron delocalization effects in the reactants and transition states. nih.govacs.orgacs.org

Calculate the thermodynamics and kinetics of reactions, such as the conversion of sugars to thioesters and their subsequent hydrolysis. mdpi.com

Interaction with Biologically Relevant Thiols and Disulfides

The interaction of this compound with biologically relevant thiols like cysteine and glutathione (B108866) (GSH) is of significant interest, particularly as it is an acetylated form of mesna (B1676310), a drug used to prevent hemorrhagic cystitis. patsnap.com

Upon hydrolysis, this compound releases mesna (2-mercaptoethanesulfonic acid). Mesna is known to react with and detoxify acrolein, a toxic metabolite of some chemotherapy drugs. patsnap.com Mesna can also interact with biological thiols and disulfides. It has been shown to reduce cystine and homocystine to their corresponding free thiols. nih.govaacrjournals.org

The administration of mesna has been observed to lead to a depletion of plasma cysteine and homocysteine. nih.govnih.govnih.gov It can also form mixed disulfides with cysteine. The formation of a disulfide bridge between two cysteine molecules to form cystine is a common post-translational modification in proteins. youtube.com The thiol group of mesna, once released from this compound, could potentially participate in thiol-disulfide exchange reactions with such biological disulfides.

Furthermore, the C-terminal thioester of proteins with mesna can be used in native chemical ligation to attach other molecules, and the oxidized disulfide form of mesna (dimesna) has been used in redox buffers for protein refolding. nih.govresearchgate.net

| Interacting Molecule | Potential Reaction with this compound/Mesna | Significance |

| Cysteine | Thiol-disulfide exchange with mesna; formation of mixed disulfides. | Alteration of plasma thiol status. nih.govnih.gov |

| Glutathione (GSH) | Potential for thiol-disulfide exchange with mesna. | Mesna administration can affect plasma GSH levels. nih.govnih.gov |

| Protein Disulfides | Thiol-disulfide exchange with mesna. | Potential to alter protein structure and function. |

Analytical Chemistry Methodologies for 2 Acetylthio Ethanesulfonic Acid Characterization and Quantification

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the separation and purity assessment of 2-(Acetylthio)ethanesulfonic acid. Techniques such as HPLC, GC, and CE offer high-resolution separation based on the compound's physicochemical properties.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. The development of a robust HPLC method is critical for quantifying the compound and its potential impurities.

A typical approach involves reversed-phase (RP) chromatography, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com The method development process focuses on optimizing several parameters to achieve efficient separation. Key considerations include the selection of an appropriate C18 or similar column, and a mobile phase often consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, such as a phosphate (B84403) buffer, to control the pH. pensoft.netresearchgate.net For compatibility with mass spectrometry detection, volatile buffers like formic acid may be used instead of non-volatile ones like phosphoric acid. sielc.comsielc.com Detection is commonly performed using a UV/VIS detector at a wavelength where the analyte exhibits maximum absorbance. pensoft.netresearchgate.net Method validation according to ICH guidelines ensures the method is accurate, precise, linear, and specific for its intended purpose. pensoft.netresearchgate.net

Table 1: Representative HPLC Method Parameters for Sulfonic Acid Compounds

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for separation. |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3) (50:50 v/v) | Elutes the compound from the column; pH control is crucial for the ionization state of the sulfonic acid. |

| Flow Rate | 1.0 mL/min | Ensures optimal separation and peak shape. |

| Detection | UV/VIS at 225-237 nm | Quantifies the analyte based on its absorbance of light. |

| Column Temp. | 30 °C | Maintains consistent retention times and improves reproducibility. |

This table is a composite representation based on typical HPLC methods for related compounds. pensoft.netresearchgate.net

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound is a non-volatile salt, making its direct analysis by GC challenging. To overcome this limitation, the compound is typically converted into a more volatile derivative before analysis. nih.gov

Derivatization is a chemical modification process that increases a compound's volatility and thermal stability. For compounds containing active hydrogen atoms, such as the sulfonic acid group in this compound, silylation is a common derivatization technique. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or tert-butyldimethylsilyl (TBDMS) ethers can be used to replace the acidic proton with a nonpolar silyl (B83357) group. nih.gov Once derivatized, the compound can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification. nih.govshimadzu.com The separation is achieved on a capillary column, and the conditions are optimized to resolve the derivative from other components in the sample. sigmaaldrich.com

Table 2: Illustrative GC Method Parameters for Analysis of Volatile Derivatives

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Derivatization | Silylation (e.g., using TBDMS) | To increase the volatility of the analyte for GC analysis. nih.gov |

| Column | Capillary Column (e.g., Astec CHIRALDEX G-TA, 30 m x 0.25 mm) | Provides high-resolution separation of volatile compounds. sigmaaldrich.com |

| Carrier Gas | Helium | Transports the sample through the column. sigmaaldrich.com |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. sigmaaldrich.com |

| Oven Program | Temperature gradient (e.g., 30°C hold, then ramp to 110°C) | Optimizes separation of components with different boiling points. sigmaaldrich.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides general quantification, while MS provides structural information. |

This table provides illustrative conditions based on GC analysis of derivatized compounds.

Capillary Electrophoresis (CE) is a high-resolution separation technique particularly well-suited for the analysis of ionic species. nih.gov Given that this compound possesses a strongly acidic sulfonic acid group, it exists as an anion in solutions with a pH greater than 3. This makes it an ideal candidate for analysis by CE. nih.gov

In CE, separation occurs in a narrow-bore fused-silica capillary filled with an electrolyte solution, known as the background electrolyte (BGE). usp.org When a high voltage is applied, ions migrate at different velocities depending on their charge-to-mass ratio and the electroosmotic flow (EOF). nih.gov Cations are attracted to the cathode, while anions like the 2-(acetylthio)ethanesulfonate ion are attracted to the anode. Capillary Zone Electrophoresis (CZE) is the simplest mode of CE and is highly effective for separating small molecules based on their electrophoretic mobility. usp.org This technique offers advantages such as high efficiency, rapid analysis times, and minimal sample and reagent consumption. acs.orgnih.gov

Table 3: General Capillary Electrophoresis (CE) Parameters for Anionic Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Capillary | Fused-silica (e.g., 50 µm i.d.) | Provides the separation channel. |

| Background Electrolyte (BGE) | Phosphate or borate (B1201080) buffer at a specific pH | Controls the charge of the analyte and the electroosmotic flow. mdpi.com |

| Voltage | -15 to +30 kV | Driving force for the separation of ions. mdpi.com |

| Temperature | 25 °C | Ensures reproducible migration times. |

| Injection | Hydrodynamic or Electrokinetic | Introduces a precise volume of the sample into the capillary. mdpi.com |

| Detection | UV/VIS (e.g., 200-220 nm) or Mass Spectrometry | Monitors the separated analytes as they pass the detector. |

This table presents general parameters for CE analysis of ionic compounds. usp.orgmdpi.com

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the unambiguous structure of an organic molecule. weebly.com By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

For this compound, 1H NMR and 13C NMR are the primary experiments.

1H NMR: The proton NMR spectrum would show distinct signals for the methyl protons of the acetyl group, and the two methylene (B1212753) (CH2) groups of the ethanesulfonate (B1225610) chain. The chemical shift (δ) of these signals and their splitting patterns (multiplicity) due to spin-spin coupling would confirm the connectivity. For instance, the two methylene groups would likely appear as triplets.

13C NMR: The carbon NMR spectrum would show four distinct signals corresponding to the methyl carbon, the carbonyl carbon of the acetyl group, and the two carbons of the ethyl chain, confirming the carbon backbone of the molecule. core.ac.uk

Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign proton and carbon signals and confirm the bonding framework. ethz.ch

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Acetyl Methyl (CH₃) | ¹H | ~2.3 | Singlet |

| Ethyl Methylene (-S-CH₂-) | ¹H | ~3.2 | Triplet |

| Ethyl Methylene (-CH₂-SO₃H) | ¹H | ~3.0 | Triplet |

| Acetyl Methyl (CH₃) | ¹³C | ~30 | - |

| Ethyl Methylene (-S-CH₂-) | ¹³C | ~28 | - |

| Ethyl Methylene (-CH₂-SO₃H) | ¹³C | ~52 | - |

Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns. taylorandfrancis.com

For this compound, the molecular formula is C₄H₈O₄S₂, yielding a monoisotopic mass of approximately 183.99 g/mol . epa.govnih.gov In a typical mass spectrum, a peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) would be observed, confirming the molecular weight.

Furthermore, the molecule will break apart in the mass spectrometer in a predictable way. This fragmentation provides a "fingerprint" that helps to confirm the structure. The bonds adjacent to the sulfur atoms and the carbonyl group are likely sites for fragmentation. libretexts.org Analysis of these fragment ions allows for the reconstruction of the molecular structure. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the parent molecule and its fragments with very high precision. nih.govnih.gov

Table 5: Expected Mass Spectrometry Fragments for this compound

| m/z Value (Negative Ion Mode) | Identity of Fragment | Description |

|---|---|---|

| 183.0 | [M-H]⁻ | Molecular ion (deprotonated) |

| 141.0 | [M-H - C₂H₂O]⁻ | Loss of ketene (B1206846) from the acetyl group |

| 124.9 | [M-H - CH₃CO]⁻ | Loss of the acetyl radical |

| 107.0 | [C₂H₃O₂S]⁻ | Fragment from cleavage of the C-S bond |

Note: Fragmentation patterns can vary significantly depending on the ionization technique (e.g., ESI, CI) and conditions used. uab.edu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by probing its vibrational modes. For this compound, these techniques can provide a unique spectral fingerprint, confirming its structural integrity.

Theoretical Vibrational Mode Analysis:

The structure of this compound comprises a thioacetate (B1230152) group and an ethanesulfonic acid moiety. The expected vibrational modes for these functional groups are key to interpreting its IR and Raman spectra.

Thioacetate Group (CH₃C(O)S-):

C=O Stretching: The carbonyl (C=O) stretching vibration is one of the most characteristic bands in the IR spectrum. In thioesters, this band typically appears in the region of 1680-1715 cm⁻¹. The exact position can be influenced by the molecular environment.

C-S Stretching: The carbon-sulfur (C-S) stretching vibration is expected in the region of 600-800 cm⁻¹. This band is often weak in the IR spectrum but can be more prominent in the Raman spectrum.

CH₃ Vibrations: The methyl group will exhibit symmetric and asymmetric stretching vibrations (around 2850-3000 cm⁻¹) and bending vibrations (around 1350-1450 cm⁻¹).

Ethanesulfonate Group (-CH₂CH₂SO₃H):

SO₃H Group Vibrations: The sulfonic acid group is characterized by strong and distinct vibrations.

Asymmetric SO₂ Stretching: This typically appears as a strong band in the IR spectrum around 1340-1350 cm⁻¹.

Symmetric SO₂ Stretching: This is expected to be a strong band in the region of 1150-1165 cm⁻¹.

S-O Stretching: A stretching vibration for the S-OH bond is expected around 800-900 cm⁻¹.

O-H Stretching: The hydroxyl (O-H) stretching of the sulfonic acid group will appear as a broad band in the high-frequency region of the IR spectrum, typically between 2500 and 3300 cm⁻¹, due to hydrogen bonding.

CH₂ Vibrations: The methylene groups will show stretching vibrations just below 3000 cm⁻¹ and various bending, wagging, and twisting modes at lower frequencies.

While specific experimental IR and Raman spectra for this compound are not widely published, analysis of related compounds provides a strong basis for these assignments. For instance, studies on S-methyl thioacetate have helped in assigning the vibrational modes of the thioester group. nih.gov Similarly, extensive research on various sulfonic acids and their anions has characterized the vibrational signatures of the sulfonate group. cdnsciencepub.comacs.org

Expected Spectral Features:

A hypothetical IR spectrum of this compound would be expected to show a prominent broad absorption for the O-H stretch, sharp peaks for C-H stretching, a strong C=O stretching band, and very strong, characteristic bands for the asymmetric and symmetric SO₂ stretching modes.

The Raman spectrum would complement the IR data. The C-S and S-S (if any disulfide impurities are present) stretching vibrations, which are often weak in the IR spectrum, tend to show stronger signals in Raman spectra. The symmetric vibrations, such as the symmetric SO₂ stretch, are also typically strong in Raman.

Trace Analysis and Detection Limits in Complex Matrices

The detection and quantification of this compound at trace levels in complex matrices, such as biological fluids or environmental samples, present analytical challenges due to potential interferences from the sample matrix. While specific studies on the trace analysis of this compound are limited, methodologies developed for other organosulfur compounds can be adapted.

High-performance liquid chromatography (HPLC) is a commonly employed technique for the separation and quantification of non-volatile, polar compounds like this compound. When coupled with a sensitive detector, such as a mass spectrometer (LC-MS) or a UV detector, HPLC can achieve low detection limits.

Methodological Considerations for Trace Analysis:

Sample Preparation: This is a critical step to remove interfering substances and concentrate the analyte. Techniques such as solid-phase extraction (SPE) with a suitable sorbent could be employed to isolate this compound from a complex sample matrix.

Chromatographic Separation: A reversed-phase HPLC column would likely be suitable for separating this polar compound. The mobile phase composition (e.g., a mixture of water, acetonitrile, or methanol (B129727) with a pH modifier like formic acid) would need to be optimized to achieve good peak shape and resolution from other sample components.

Detection:

Mass Spectrometry (MS): LC-MS/MS would be the gold standard for trace quantification, offering high selectivity and sensitivity. By monitoring specific parent-to-daughter ion transitions, it is possible to achieve very low limits of detection (LOD) and limits of quantification (LOQ), often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, depending on the matrix and instrumentation.

UV Detection: If the compound possesses a suitable chromophore, UV detection can be a simpler and more cost-effective option. The thioester carbonyl group provides some UV absorbance. The detection limits with UV are generally higher than with MS.

Studies on the trace detection of other organosulfur compounds in water and biological samples have reported LODs in the low µg/L to mg/kg range using techniques like HPLC and gas chromatography. nih.govnih.gov For instance, the determination of organosulfur compounds in garlic extracts using RP-HPLC-UV achieved LODs in the range of 0.09 to 0.17 mg/kg. nih.gov It is reasonable to expect that similar sensitivities could be achieved for this compound with a properly optimized and validated method.

Standardization and Validation of Analytical Protocols

The standardization and validation of any analytical protocol are crucial to ensure the reliability, consistency, and accuracy of the results. This is particularly important in regulated environments such as the pharmaceutical industry. bohrium.comscirp.org The validation process demonstrates that an analytical procedure is suitable for its intended purpose. usp.orgclearsynth.com

Key Validation Parameters:

According to guidelines from the International Council for Harmonisation (ICH), a comprehensive validation of an analytical method for quantifying a substance like this compound would involve assessing the following parameters: europa.eu

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is often demonstrated by spiking samples with potential interferents and showing that the analyte signal is not affected.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often assessed by analyzing a sample with a known concentration (a certified reference material, if available) or by spiking a blank matrix with a known amount of the analyte and calculating the percent recovery.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is assessed at different levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Reproducibility: Precision between different laboratories.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.

Standardization:

Standardization of the analytical method involves the use of well-characterized reference materials. alfa-chemistry.com For this compound, this would entail using a primary standard of known purity to prepare calibration standards. The response of these standards is used to create a calibration curve, against which the concentration of the analyte in unknown samples is determined.

The following table summarizes the typical validation parameters and their acceptable criteria for a quantitative impurity analysis method, which would be relevant for this compound if it were considered an impurity.

| Validation Parameter | Typical Acceptance Criteria |

| Accuracy | Recovery of 80-120% of the known amount. |

| Precision (RSD) | Repeatability: ≤ 5%; Intermediate Precision: ≤ 10% |

| Specificity | No interference at the retention time of the analyte. |

| Linearity (r²) | ≥ 0.99 |

| Range | From LOQ to 120% of the specification limit. |

| LOQ | Signal-to-noise ratio ≥ 10. |

| LOD | Signal-to-noise ratio ≥ 3. |

| Robustness | No significant change in results with minor variations. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The successful validation of an analytical method for this compound according to these principles would ensure that the data generated is reliable and fit for its intended purpose.

Biochemical and Biological Relevance of 2 Acetylthio Ethanesulfonic Acid

Investigation of its Role as a Related Compound in Pharmaceutical Synthesis

2-(Acetylthio)ethanesulfonic acid is recognized as a process-related impurity in the synthesis of Mesna (B1676310), a detoxifying agent used to prevent hemorrhagic cystitis in patients receiving chemotherapy with ifosfamide (B1674421) or cyclophosphamide. nih.govpatsnap.compharmaffiliates.com In pharmacopeial monographs, this compound is officially designated as Mesna Impurity C or USP Mesna Related Compound A. synzeal.comusp.orgsigmaaldrich.com Its presence is a critical quality attribute that is monitored during the manufacturing of Mesna to ensure the purity and safety of the final drug product. synzeal.comresearchgate.net

The synthesis of Mesna, which is 2-mercaptoethanesulfonic acid sodium salt, can proceed through various routes. One common method involves the reaction of sodium 2-chloroethanesulfonate with a sulfur-donating agent. researchgate.net The formation of this compound can occur if acetyl-containing reagents are used or during specific purification steps. For instance, the thioacetate (B1230152) group serves as a protected form of the free thiol. sigmaaldrich.comsigmaaldrich.com Hydrolysis is required to deprotect the thiol, and incomplete hydrolysis can result in the thioacetate remaining as an impurity. sigmaaldrich.commemphis.edu The structure of Mesna and its related compound A are detailed in the table below.

Table 1: Chemical Structures of Mesna and Related Compound A

| Compound Name | Chemical Structure |

|---|---|

| Mesna | HS-CH₂-CH₂-SO₃Na |

| This compound (Mesna Related Compound A) | CH₃C(O)S-CH₂-CH₂-SO₃H |

Another synthetic approach for high-purity Mesna involves the intentional preparation of its main impurity, dimesna (B1670654) (the disulfide of Mesna), which is then reduced to Mesna. google.com This highlights the inherent reactivity of the thiol group in Mesna, which readily oxidizes to form a disulfide bond. google.comgoogle.com this compound, as a protected thiol, represents a stable precursor that, if not fully converted, persists as an impurity. synzeal.comusp.orgpharmaffiliates.com

Metabolic Fate and Biotransformation Studies (If Applicable)

Direct metabolic studies specifically on this compound are not extensively documented in the public literature. However, its metabolic fate can be inferred from its chemical structure as a thioester and its relationship to Mesna. Thioesters can undergo hydrolysis in biological systems, a reaction that can be catalyzed by various esterase enzymes. nih.gov If this compound were to enter the bloodstream, it would likely be hydrolyzed to release acetic acid and the free thiol, 2-mercaptoethanesulfonic acid (Mesna).

Once the acetyl group is cleaved, the resulting 2-mercaptoethanesulfonic acid would be expected to follow the known metabolic pathway of Mesna. nih.govpatsnap.com Mesna is rapidly oxidized in the plasma to its primary metabolite, Mesna disulfide (dimesna). nih.gov This conversion is a key part of its mechanism of action, as it is inactive in the bloodstream and becomes reactivated back to the free thiol in the kidneys and bladder where it can neutralize toxic chemotherapy byproducts like acrolein. nih.govpatsnap.com A portion of Mesna can also form mixed disulfides with other thiol-containing molecules in the body, such as cysteine or glutathione (B108866). nih.gov

Therefore, the probable biotransformation pathway for this compound is initial de-acetylation followed by oxidation and disulfide exchange, mirroring the metabolism of its parent drug, Mesna.

Enzymatic Interactions and Substrate Specificity (If Applicable)

Specific enzymatic interactions with this compound have not been a direct subject of published research. However, based on its chemical structure, potential interactions can be postulated. The primary enzymatic interaction would likely involve the hydrolysis of the thioacetate bond. Thioesters are known substrates for various hydrolases, including carboxylesterases, which are abundant in the liver, plasma, and other tissues. nih.govnih.gov These enzymes catalyze the cleavage of the ester bond to release the corresponding carboxylic acid and thiol. nih.gov

Should the compound be de-acetylated to its free thiol form (Mesna), it would then be subject to interactions with enzymes involved in thiol-disulfide exchange. nih.govnih.gov A key family of enzymes in this process is the protein disulfide isomerase (PDI) superfamily. nih.gov These enzymes catalyze the formation, reduction, and isomerization of disulfide bonds in proteins and can facilitate exchange reactions between small molecule thiols and protein disulfides. nih.govnih.gov While Mesna's primary interaction is with the small molecule acrolein, its presence in the plasma and its conversion to dimesna suggest it enters the body's thiol-disulfide redox pool, which is regulated by enzymes like glutathione reductase and thioredoxin reductase. libretexts.org

Cellular Uptake and Distribution Mechanisms (If Applicable)

There is no specific research on the cellular uptake and distribution mechanisms of this compound. However, general principles governing the transport of similar molecules can provide insight. The compound possesses a highly polar sulfonic acid group, which is ionized at physiological pH, and a less polar acetylthio group. britannica.com

The uptake of small, polar molecules across cell membranes is generally limited without specific transporters. nih.gov The sulfonic acid moiety significantly increases water solubility and would likely hinder passive diffusion across the lipid bilayer of cell membranes. britannica.comnih.gov However, some cells possess transport systems for organic anions that could potentially recognize and transport sulfonic acids. The functionalization of nanoparticles with sulfonic acid groups has been shown to influence their interaction with cells and their subsequent uptake. mdpi.com

If this compound is hydrolyzed extracellularly to 2-mercaptoethanesulfonic acid (Mesna), its distribution would follow that of Mesna. Mesna has an apparent volume of distribution of 0.65 L/kg, suggesting it is distributed throughout the total body water. nih.gov Its high polarity confines it primarily to the extracellular fluid and the bloodstream, from which it is efficiently filtered by the kidneys. nih.govpatsnap.com

Interactions with Macromolecules in Biological Systems (If Applicable)

Direct studies on the interaction of this compound with biological macromolecules are lacking. However, its chemical features suggest potential interactions. The negatively charged sulfonate group could engage in electrostatic interactions with positively charged amino acid residues (e.g., lysine, arginine) on the surface of proteins. mdpi.com This type of charge-mediated binding is a primary force in the formation of the protein corona that surrounds nanoparticles when they enter a biological fluid. mdpi.com

If the thioacetate is hydrolyzed to a free thiol, the resulting 2-mercaptoethanesulfonic acid can interact with proteins through disulfide bond formation. The thiol group can react with cysteine residues in proteins to form mixed disulfides. libretexts.org This is a common post-translational modification that can alter a protein's structure and function. Mesna itself has been observed to deplete plasma thiols like cysteine and homocysteine, likely by forming mixed disulfides that are then cleared. aacrjournals.org A fraction of Mesna in the plasma is also known to bind to albumin, a major transport protein, although the specific nature of this binding is not fully elucidated. nih.gov

Contribution to Sulfhydryl-Disulfide Exchange Processes (If Applicable)

The acetyl group in this compound protects the thiol functionality, preventing it from directly participating in sulfhydryl-disulfide exchange reactions. sigmaaldrich.comsigmaaldrich.com However, upon enzymatic or chemical hydrolysis to the free thiol, 2-mercaptoethanesulfonic acid, the molecule can actively engage in these critical redox processes. nih.govlibretexts.org

Sulfhydryl-disulfide exchange is a fundamental biochemical reaction where a thiol group attacks a disulfide bond, resulting in the formation of a new disulfide bond and a new thiol. nih.govlibretexts.org This process is vital for protein folding, enzyme regulation, and maintaining the cellular redox state. nih.gov

The intracellular environment is generally kept in a reduced state by a high concentration of reduced glutathione (GSH), a major cellular antioxidant. libretexts.org In the extracellular environment, which is more oxidizing, disulfide exchange reactions are often catalyzed by enzymes like those in the PDI family. nih.gov Mesna, the de-acetylated form of the compound, participates in these exchange reactions. In the plasma, it is oxidized to dimesna and can also form mixed disulfides with plasma thiols like cysteine. nih.govaacrjournals.org This indicates its integration into the extracellular thiol-disulfide redox network. The ability of Mesna to reduce cystine (the disulfide of cysteine) in vitro further supports its role in these exchange processes. aacrjournals.org

Table 2: Key Molecules in Sulfhydryl-Disulfide Exchange

| Molecule | Role in Redox Processes |

|---|---|

| Glutathione (GSH) | Major intracellular antioxidant, maintains a reducing environment. libretexts.org |

| Cysteine (Cys) | Amino acid with a thiol group, participates in protein disulfide bonds. nih.gov |

| Protein Disulfide Isomerase (PDI) | Enzyme family that catalyzes thiol-disulfide exchange. nih.gov |

| Mesna (2-mercaptoethanesulfonic acid) | Participates in disulfide exchange, forming dimesna and mixed disulfides. nih.govaacrjournals.org |

Computational Chemistry and Theoretical Studies of 2 Acetylthio Ethanesulfonic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Specific quantum chemical calculations detailing the electronic structure and energetics of 2-(acetylthio)ethanesulfonic acid have not been reported in peer-reviewed literature. However, computational databases like PubChem offer calculated properties derived from computational methods. These properties provide a basic overview of the molecule's electronic and physical characteristics. nih.gov

Table 1: Computed Properties of this compound

| Property | Value | Computational Method |

| Molecular Weight | 184.2 g/mol | PubChem 2.2 |

| XLogP3 | -0.5 | XLogP3 3.0 |

| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 4 | Cactvs 3.4.8.18 |

| Rotatable Bond Count | 4 | Cactvs 3.4.8.18 |

| Exact Mass | 183.98640108 Da | PubChem 2.2 |

| Topological Polar Surface Area | 105 Ų | Cactvs 3.4.8.18 |

| Heavy Atom Count | 10 | Cactvs 3.4.8.18 |

| Complexity | 200 | Cactvs 3.4.8.18 |

| Data sourced from PubChem CID 11644039. nih.gov |

These values suggest a relatively polar and flexible molecule. The negative XLogP3 value indicates its hydrophilic nature. The topological polar surface area is a key descriptor in predicting drug transport properties. However, without dedicated studies, a deeper understanding of its molecular orbitals (HOMO-LUMO gap), charge distribution, and electrostatic potential surface remains unavailable.

Conformational Analysis and Molecular Dynamics Simulations

There are no published studies on the conformational analysis or molecular dynamics simulations of this compound. Such studies would be invaluable for understanding the molecule's flexibility, preferred shapes in different environments (e.g., in solution), and how its conformation influences its reactivity and potential biological interactions. The molecule possesses four rotatable bonds, indicating that it can adopt a variety of conformations. nih.gov A thorough conformational search and analysis of the potential energy surface would be necessary to identify the most stable conformers and the energy barriers between them.

Reaction Pathway Modeling and Transition State Characterization

Detailed reaction pathway modeling for the synthesis, hydrolysis, or other reactions of this compound is not available in the scientific literature. Theoretical studies on the mechanisms of its formation from mesna (B1676310) (2-mercaptoethanesulfonic acid) or its hydrolysis back to mesna would provide crucial insights into the kinetics and thermodynamics of these processes. Characterization of transition states would be essential for determining reaction rates and understanding the factors that influence them.

Prediction of Spectroscopic Properties through Theoretical Models

There are no dedicated publications that report the theoretical prediction of the spectroscopic properties (e.g., NMR, IR, Raman) of this compound. While experimental spectra may be available, theoretical calculations are crucial for the accurate assignment of spectral peaks and for understanding the relationship between the molecule's structure and its spectroscopic signature.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

No computational Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) studies have been published that specifically focus on this compound and its derivatives. Such studies are vital in drug discovery for optimizing the structure of a lead compound to enhance its desired activity and minimize side effects. Given the role of its parent compound, mesna, as a uroprotectant, computational SAR studies could potentially guide the design of new derivatives with improved properties.

Derivatives and Analogues of 2 Acetylthio Ethanesulfonic Acid: Synthesis and Research Applications

Synthesis of Novel Thioester and Sulfonic Acid Derivatives

The synthesis of novel derivatives of 2-(acetylthio)ethanesulfonic acid can be approached through modifications at either the thioester or the sulfonic acid moiety. The reactivity of these functional groups allows for a diverse range of chemical transformations.

Thioester Derivatives: The acetyl group of the thioester can be readily exchanged for other acyl groups, leading to a library of thioester analogues. A common method for thioester synthesis involves the acylation of a thiol with a carboxylic acid derivative, such as an acyl chloride or anhydride. wikipedia.orgresearchgate.net In the context of this compound, this would first require the hydrolysis of the acetyl group to reveal the free thiol of 2-mercaptoethanesulfonic acid (mesna). The resulting mesna (B1676310) can then be reacted with a variety of acylating agents to introduce different functionalities. For instance, reaction with long-chain fatty acyl chlorides would yield more lipophilic derivatives, while reaction with acyl chlorides containing fluorescent tags could produce probes for imaging studies.

An alternative approach is the direct reaction of carboxylic acids with thiols using a dehydrating agent. wikipedia.org This method, while direct, may require optimization to ensure selective reaction at the thiol group without affecting the sulfonic acid.

Sulfonic Acid Derivatives: The sulfonic acid group can be converted into other functional groups, such as sulfonyl chlorides, sulfonamides, and sulfonate esters. The conversion of the sulfonic acid to a sulfonyl chloride is a key step, which can then be reacted with various nucleophiles. For example, reaction with amines would yield sulfonamides, while reaction with alcohols would produce sulfonate esters. These derivatives could exhibit altered solubility, stability, and biological activity profiles.

A general route for the synthesis of mesna, the precursor to this compound, involves the reaction of 1,2-dihaloethane with sodium sulfite (B76179) to form the sodium salt of 2-haloethanesulfonic acid, followed by reaction with a sulfur nucleophile, such as sodium trithiocarbonate (B1256668) or thiourea, and subsequent hydrolysis. researchgate.netresearchgate.netgoogle.com

| Derivative Type | Synthetic Approach | Potential Starting Material | Potential Reagents |

| Thioester Analogues | Acylation of thiol | 2-Mercaptoethanesulfonic acid (Mesna) | Acyl chlorides, Anhydrides |

| Sulfonamide Derivatives | Reaction of sulfonyl chloride with amine | 2-(Acetylthio)ethanesulfonyl chloride | Various primary and secondary amines |

| Sulfonate Ester Derivatives | Reaction of sulfonyl chloride with alcohol | 2-(Acetylthio)ethanesulfonyl chloride | Various alcohols |

Modification of the Carbon Backbone for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and materials science, providing insights into how the chemical structure of a compound influences its biological or material properties. nih.govnih.gov For this compound, modifications to the ethylene (B1197577) (-CH2-CH2-) backbone could profoundly impact its characteristics.

Systematic modifications of the carbon backbone can be explored to understand the spatial requirements for biological activity or material integration. For example, increasing the length of the carbon chain to a propylene (B89431) or butylene group could alter the flexibility and hydrophobicity of the molecule. The introduction of substituents, such as methyl or phenyl groups, on the carbon backbone would create chiral centers and introduce steric bulk, which could influence interactions with biological targets or the packing of polymeric chains.

The aim of such SAR studies would be to correlate these structural changes with specific outcomes, such as the rate of hydrolysis of the thioester, the mucoadhesive properties of a resulting polymer, or the potency of a biologically active analogue. researchgate.net

| Modification | Potential Impact | Rationale for SAR Study |

| Lengthening carbon chain (e.g., to propyl, butyl) | Increased lipophilicity, altered flexibility | To determine the optimal distance between the thioester and sulfonic acid groups for a specific application. |

| Branching of the carbon chain (e.g., adding methyl groups) | Introduction of steric hindrance, potential for chirality | To investigate the influence of steric bulk on biological target binding or polymer properties. |

| Introduction of aromatic rings | Increased rigidity and potential for π-π stacking interactions | To enhance binding to aromatic pockets in proteins or to improve thermal properties of polymers. |

Incorporation into Polymeric Structures and Materials (If Applicable)

The unique bifunctional nature of this compound, possessing both a reactive thioester and a hydrophilic sulfonic acid group, makes it an interesting candidate for incorporation into polymeric structures. The resulting polymers could exhibit a range of desirable properties for biomedical and industrial applications.

One of the most promising applications is in the development of "thiomers," which are thiolated polymers known for their excellent mucoadhesive properties. pharmaexcipients.commdpi.comnih.govresearchgate.netnih.gov The acetylthio group of this compound can be hydrolyzed to reveal a free thiol group. If this compound is incorporated as a monomer into a polymer chain, the resulting polymer would have pendant thiol groups. These thiol groups can form disulfide bonds with cysteine-rich subdomains of mucus glycoproteins, leading to strong adhesion to mucosal surfaces. pharmaexcipients.com This property is highly desirable for drug delivery systems targeting oral, nasal, or ocular routes. mdpi.com

The synthesis of such polymers could be achieved through the copolymerization of a vinyl derivative of this compound with other suitable monomers. The properties of the final polymer could be tuned by varying the comonomer composition and the density of the thioester and sulfonic acid functionalities.

| Polymer Type | Monomer Functionality | Potential Application | Key Property |

| Thiomer | Pendant thiol groups (after hydrolysis) | Mucoadhesive drug delivery | Formation of disulfide bonds with mucus |

| Hydrogel | Hydrophilic sulfonic acid groups | Controlled drug release, tissue engineering | High water absorption and swelling |

| Functionalized Polymer | Reactive thioester groups | Platform for bioconjugation | Amenable to reaction with nucleophiles |

Design of Biologically Active Analogues (If Applicable)

The design of biologically active analogues of this compound can be approached from the perspective of it being a prodrug of mesna. google.comaun.edu.eg Mesna is used clinically to prevent hemorrhagic cystitis induced by certain chemotherapy agents. nih.gov The thioester linkage in this compound can be designed to be hydrolyzed in vivo, releasing the active thiol compound, mesna.

By modifying the acyl group of the thioester, the rate of hydrolysis and the pharmacokinetic profile of the prodrug can be modulated. For example, a bulkier acyl group might lead to a slower release of mesna. This prodrug approach could potentially improve the therapeutic index of mesna by controlling its release and targeting its action. nih.gov

Furthermore, novel thioester derivatives could be synthesized with the aim of imparting new biological activities. The acyl portion of the molecule could be a known pharmacophore, and the 2-thioethanesulfonic acid moiety could serve as a carrier to improve solubility or alter distribution. For instance, S-alkyl esters of thiosulfonic acids have been reported to exhibit a wide range of biological actions, including antimicrobial and antitumor effects. biointerfaceresearch.com

Research into mesna adducts has also shown that modification of the thiol group can lead to compounds with cytotoxic activity against tumor cell lines. nih.gov This suggests that derivatives of this compound, where the acetyl group is replaced by a more complex moiety, could be explored as potential anticancer agents.

| Analogue Design Strategy | Rationale | Potential Biological Activity |

| Prodrug of Mesna | Controlled release of the active thiol | Uroprotection |

| Introduction of a pharmacophore as the acyl group | Combination of two active moieties | Dual-action therapeutic |

| Modification of the thioester with cytotoxic groups | Targeting cancer cells | Anticancer |

Exploration of Conjugates for Targeted Delivery (If Applicable)

The thiol group, which can be unmasked from the acetylthio moiety of this compound, is a versatile handle for creating conjugates for targeted drug delivery. nsf.govrsc.orgmdpi.com Thiol-maleimide chemistry, for example, is a widely used method for attaching thiol-containing molecules to proteins, peptides, or other carrier molecules that have been functionalized with a maleimide (B117702) group.

A potential strategy would be to conjugate a derivative of this compound (after deacetylation) to a targeting ligand, such as an antibody or a peptide, that specifically recognizes a receptor overexpressed on cancer cells. This would allow for the targeted delivery of the sulfonic acid-containing payload to the tumor site.

Another approach involves the use of thiolated polymers for targeted delivery. As discussed in section 7.3, polymers incorporating this compound can be designed to be mucoadhesive. This inherent targeting to mucosal tissues can be considered a form of passive targeting. researchgate.net

Furthermore, the thiol group can be used to attach the molecule to the surface of nanoparticles, such as gold nanoparticles, creating a targeted drug delivery system. The sulfonic acid group would enhance the water solubility and stability of such a system. The release of a drug co-loaded onto the nanoparticle could be triggered by the reducing environment of the target tissue, which would cleave a disulfide bond. mdpi.com

| Conjugation Strategy | Targeting Mechanism | Potential Application |

| Thiol-maleimide coupling | Active targeting via a specific ligand | Targeted cancer therapy |

| Incorporation into mucoadhesive polymers | Passive targeting to mucosal surfaces | Localized drug delivery |

| Attachment to nanoparticles | Enhanced permeability and retention (EPR) effect | Tumor-targeted delivery |

Future Directions and Emerging Research Frontiers for 2 Acetylthio Ethanesulfonic Acid

Potential for Advanced Materials Science Applications

The distinct chemical functionalities of 2-(Acetylthio)ethanesulfonic acid make it a compelling candidate for the development of advanced materials with tailored properties. The sulfonic acid group, known for its hydrophilicity and ability to participate in ion exchange and proton conduction, can be leveraged for creating functional polymers and nanoparticles.

Researchers are exploring the incorporation of sulfonic acid groups into polymer backbones to create materials with enhanced properties. For instance, sulfonic acid-functionalized mesoporous materials have demonstrated significant catalytic applications in various organic synthesis reactions. uq.edu.au While direct studies on this compound in this context are nascent, its structure suggests potential as a monomer or surface-modifying agent for:

Proton-Conducting Membranes: The sulfonic acid group is a key component in proton exchange membranes (PEMs) used in fuel cells. acs.org Incorporating this compound could lead to novel PEMs with modified properties, where the thioester could offer a site for secondary functionalization or cross-linking.

Functionalized Nanoparticles: The thiol group, once deprotected, can strongly bind to the surface of noble metal nanoparticles (e.g., gold, silver). This allows for the creation of stable, water-dispersible nanoparticles with a highly charged surface due to the sulfonic acid, preventing aggregation and enabling further applications in catalysis and sensing.

Superabsorbent Polymers: Polymers containing sulfonic acid groups have been investigated for their superabsorbent properties. mdpi.com The presence of the acetylthio group in this compound could introduce new cross-linking possibilities, potentially leading to hydrogels with unique swelling behaviors and mechanical properties.

| Potential Application Area | Key Functional Group | Anticipated Benefit |

| Proton Exchange Membranes | Sulfonic Acid | Enhanced proton conductivity and potential for modified membrane properties. |

| Functionalized Nanoparticles | Thiol (deprotected) & Sulfonic Acid | Stable, water-dispersible nanoparticles with a highly charged surface for catalysis and sensing. |

| Superabsorbent Polymers | Sulfonic Acid & Acetylthio | Novel cross-linking opportunities for hydrogels with unique properties. |

Role in Environmental Chemistry and Bioremediation

The presence of a sulfur atom, particularly in the form of a thiol, suggests a potential role for this compound in environmental applications. Thiol-containing compounds are known for their ability to chelate heavy metals, a critical aspect of bioremediation.

Heavy metal pollution is a significant environmental concern, and organisms have evolved mechanisms to detoxify these contaminants. nih.gov One such mechanism involves the use of thiol-rich molecules like glutathione (B108866) and metallothioneins to bind and sequester heavy metal ions. nih.govnih.gov The thiol group in a deprotected form of this compound could mimic this natural detoxification process.

Potential research avenues include:

Heavy Metal Sequestration: Investigating the ability of this compound (after deacetylation to expose the thiol) to bind to toxic heavy metals such as lead, mercury, and cadmium. nih.gov The sulfonic acid group would enhance the water solubility of the resulting metal complexes, facilitating their removal from contaminated water sources.

Detoxification of Pollutants: Some organic pollutants are electrophilic and can be detoxified by conjugation with thiols. nih.gov The reactivity of the thiol group in this compound could be explored for its potential to neutralize specific environmental toxins.

While direct evidence for the use of this compound in bioremediation is not yet established, the known chemistry of thiols provides a strong rationale for its investigation in this field. mdpi.com

Integration into Supramolecular Chemistry Systems

Supramolecular chemistry, the study of systems involving non-covalent interactions between molecules, offers another exciting frontier for this compound. The ability of molecules to self-assemble into well-defined structures is a cornerstone of this field.

Sulfonic acid derivatives have been shown to act as moderators in the self-assembly of nanostructures, driven by interactions such as hydrogen bonding and π-π stacking. patsnap.com The amphiphilic nature of this compound, with its polar sulfonic acid head and less polar acetylthio tail, makes it a candidate for forming micelles, vesicles, or other ordered aggregates in solution.

Future research could focus on:

Self-Assembling Systems: Exploring the conditions under which this compound can self-assemble into supramolecular structures. This could lead to the development of novel nanoreactors, drug delivery vehicles, or stimuli-responsive materials.

Host-Guest Chemistry: The potential for the self-assembled structures of this compound to encapsulate other molecules (guests) could be investigated. This could have applications in controlled release technologies or as sensors.

The ability to control the self-assembly process by modifying factors like pH, temperature, or the presence of other ions could provide a versatile platform for creating complex and functional supramolecular systems. patsnap.com

Interdisciplinary Research Opportunities (e.g., Bio-inorganic Chemistry)

The interface between biology and inorganic chemistry presents fertile ground for exploring the applications of this compound. The thiol group is a key player in bio-inorganic chemistry, being a common ligand for metal ions in proteins and enzymes. nih.gov

The ability of the thiol in deprotected this compound to coordinate with metal ions opens up possibilities for:

Metalloprotein Mimics: Designing small-molecule mimics of the active sites of metalloproteins. These mimics can help in understanding the function of the native proteins and can also serve as catalysts in their own right.

Metal-Based Drug Delivery: The thiol group could be used to chelate therapeutic metal ions, while the sulfonic acid group ensures water solubility. This could be a strategy for delivering metal-based drugs with improved bioavailability and reduced toxicity. bepress.com

Antioxidant Research: Thiols are known for their antioxidant properties, as they can scavenge reactive oxygen species. bepress.com Research into the antioxidant potential of this compound could reveal new therapeutic applications.

The study of copper complexes with various ligands, for instance, is an active area of bioinorganic research with applications in developing artificial nucleases and antimicrobial agents. mdpi.com The coordinating ability of the thiol in this compound could be harnessed in similar contexts.

Challenges and Opportunities in Scaling Up Production and Application

While the potential applications of this compound are numerous, realizing them on an industrial scale presents both challenges and opportunities. The synthesis of organosulfur compounds can be complex, and ensuring high purity and yield on a large scale is a primary hurdle. wikipedia.orgtaylorandfrancis.com

Challenges:

| Challenge | Description |

| Synthesis Efficiency | Developing a cost-effective and high-yield synthesis process for large-scale production. google.com |

| Purification | Establishing efficient methods to purify the final product to the high standards required for many applications, particularly in the pharmaceutical and materials science fields. |

| Precursor Availability | Ensuring a stable and economical supply of the necessary starting materials for synthesis. |

| Process Optimization | Optimizing reaction conditions (temperature, pressure, catalysts) for large-scale reactors to ensure consistent product quality. aidic.it |

Opportunities:

The development of green chemistry approaches to synthesis could provide a significant opportunity. Methods such as mechanochemical synthesis, which involves grinding solid reactants together with minimal or no solvent, are being explored for the production of organosulfur compounds and offer advantages in terms of reduced waste and energy consumption. acs.org

Furthermore, the scale-up of production for similar organic acids, such as itaconic acid, through fermentation and subsequent downstream processing provides valuable insights and established methodologies that could potentially be adapted. nih.govnih.govresearchgate.netresearchgate.net As the demand for novel functional molecules grows, the investment in overcoming the challenges of scaling up the production of this compound is likely to increase, driven by its promising applications across multiple scientific and industrial sectors.

Q & A

Q. Solutions :

- Dual-Reference HSQC(0) : Use DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) and MES as low/high-concentration internal standards to establish a linear calibration curve, improving accuracy to ±2% .

- Reductive Stabilization : Add tris(2-carboxyethyl)phosphine (TCEP) to prevent thiol oxidation during extraction .

- Data Deconvolution : Apply Fast Maximum Likelihood Reconstruction (FMLR) to separate overlapping peaks in HSQC spectra .

How should researchers design experiments to study the pH-dependent reactivity of the thioether group in this compound?

Advanced Research Question

Experimental Design :

- Buffer Selection : Use MES (pH 5.5–6.5) or phosphate (pH 6.0–8.0) buffers to maintain stable pH without interfering with sulfonic acid groups .

- Kinetic Studies : Monitor acetylthio hydrolysis via UV-Vis (λ = 412 nm) using Ellman’s reagent (DTNB) to quantify free thiols .